N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

acetylcholinesterase inhibition CNS drug discovery neurodegeneration

Procure this compound as a triple-validated starting point for Alzheimer's drug discovery. Unlike uncharacterized analogs, it has confirmed sub-micromolar AChE inhibition (IC50 0.0026–0.031 μM) and equipotent low-nanomolar binding to Tau aggregates (IC50 1.41 nM) and Aβ1-40 (Ki 1.40 nM). The 5-bromothiophene moiety provides a regiochemically specific handle for Suzuki-Miyaura/Stille cross-coupling, avoiding the inconsistent reactivity of thiazole-brominated isomers. Eliminates risk from false-positive fragment hits.

Molecular Formula C9H7BrN2OS2
Molecular Weight 303.19
CAS No. 34800-26-5
Cat. No. B2412320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
CAS34800-26-5
Molecular FormulaC9H7BrN2OS2
Molecular Weight303.19
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Br
InChIInChI=1S/C9H7BrN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13)
InChIKeyPRHFTISODISOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 34800-26-5): A Brominated Thiazole Acetamide Scaffold for CNS and Oncology Research Procurement


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 34800-26-5, molecular formula C9H7BrN2OS2, molecular weight 303.2) is a heterocyclic compound comprising a 5-bromothiophene moiety linked to a 2-acetamidothiazole core . It belongs to the class of thiazole acetamide derivatives, a chemical family extensively investigated for central nervous system (CNS) enzyme inhibition and anticancer activity [1]. The compound is characterized by its reactive bromine substituent on the thiophene ring, enabling further derivatization via cross-coupling reactions, while the thiazole-acetamide scaffold provides a pharmacophore for binding to cholinesterase enzymes and protein aggregates [2].

Why Generic Substitution of N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide with Uncharacterized Analogs May Invalidate Experimental Outcomes


Procurement decisions involving thiazole acetamide derivatives cannot rely on class-level assumptions alone, as subtle structural variations—such as the position of the bromine atom, the regiochemistry of the thiazole-thiophene linkage, or the presence of the acetamide group—profoundly alter biological target engagement profiles. For instance, related brominated thiazole acetamide analogs exhibit acetylcholinesterase (AChE) inhibitory activity spanning over three orders of magnitude (from low nanomolar to high micromolar IC50 values), with selectivity indices against butyrylcholinesterase (BuChE) varying dramatically based on substitution pattern [1]. Furthermore, the specific 5-bromothiophene-2-yl substitution at the 4-position of the 2-acetamidothiazole core imparts distinct reactivity in palladium-catalyzed cross-coupling transformations that is not replicated by alternative halogen placement or heterocyclic architectures [2]. Substituting this compound with an unvalidated analog risks experimental failure in structure-activity relationship (SAR) campaigns, inconsistent synthetic intermediate yields, or misleading biological assay results that fail to reproduce published findings.

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 34800-26-5): Direct Quantitative Performance Comparison Against Thiazole Acetamide Analogs


Brain Acetylcholinesterase (AChE) Inhibition: N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide Versus Structurally Optimized Thiazole Acetamides

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CHEMBL636453) demonstrates AChE inhibitory activity with an IC50 range of 0.0026–0.031 μM in rat brain striatal tissue using acetylthiocholine as substrate [1]. In contrast, the structurally optimized thiazole acetamide analog 6d (reported by Sun et al., 2016) exhibits an AChE IC50 of 3.14 ± 0.16 μM under similar in vitro conditions, representing a ~100- to 1,200-fold difference in potency between the two scaffolds [2]. Notably, analog 6d achieved a selectivity index (SI) of 2.94 against BuChE, whereas the selectivity profile of the target compound against BuChE has not been reported in the available primary literature.

acetylcholinesterase inhibition CNS drug discovery neurodegeneration Alzheimer's disease

Tau Protein Aggregate Binding Affinity: N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide Compared to Amyloid-β Binding

In a fluorescence-based displacement assay using thiazine red R as the probe, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CHEMBL2203332) displaced the probe from human Tau aggregates with an IC50 of 1.41 nM after 30 minutes of incubation, indicating high-affinity binding to pathological Tau fibrils [1]. Within the same BindingDB entry, the compound exhibited binding to amyloid-β (Aβ1–40) aggregates with a Ki of 1.40 nM [2]. These data establish that this scaffold binds Tau and Aβ aggregates with comparable low-nanomolar affinity, a property that distinguishes it from many thiazole-based compounds reported primarily for single-target cholinesterase inhibition.

tauopathy Alzheimer's disease neurodegeneration protein aggregation fluorescent probe displacement

Reactivity as a Synthetic Intermediate: Bromothiophene Substitution Site Enables Cross-Coupling Derivatization

The 5-bromine substituent on the thiophene ring of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, enabling the systematic elaboration of the aryl-thiophene portion of the scaffold . This reactivity is distinct from the closely related analog N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 895327-27-2), where the bromine is positioned on the thiazole ring rather than the thiophene ring, resulting in different electronic and steric constraints during coupling reactions . The target compound's bromothiophene-thiazole-acetamide architecture has been explicitly utilized in recent SAR campaigns exploring thiazole-2-acetamide derivatives as tubulin polymerization inhibitors, demonstrating its validated utility as a building block for antiproliferative agent discovery [1].

palladium-catalyzed cross-coupling Suzuki coupling medicinal chemistry structure-activity relationship fragment elaboration

Contextual Activity in Thiazole Fragment Libraries: N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide as a Representative Brominated Fragment

A comprehensive profiling study of 49 fragment-sized thiazoles and thiadiazoles—including compounds bearing bromine, amine, carboxylic acid, and nitrile substituents—revealed that brominated thiazoles constitute a significant subset of screening hits but require careful validation to exclude nonspecific inhibition [1]. Within this framework, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (molecular weight 303.2, consistent with fragment-like physicochemical properties) represents a brominated thiazole fragment that has been independently validated for specific target engagement in both AChE enzymatic assays [2] and Tau aggregate displacement assays [3]. The study emphasizes that not all brominated thiazoles exhibit equivalent behavior: redox activity, thiol reactivity, and stability vary with substitution pattern, making compound-specific validation essential for fragment library procurement [1].

fragment-based drug discovery FBDD thiazole fragments biochemical screening hit validation

High-Impact Research and Industrial Application Scenarios for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 34800-26-5) Based on Quantitative Evidence


CNS Drug Discovery: Lead Identification for Acetylcholinesterase Inhibitors with Tau-Targeting Potential

Medicinal chemistry teams pursuing dual-mechanism Alzheimer's disease therapeutics can deploy this compound as a validated starting scaffold based on its demonstrated sub-micromolar AChE inhibition (IC50 0.0026–0.031 μM in rat brain tissue) [1] and equipotent low-nanomolar binding to both Tau aggregates (IC50 1.41 nM) and Aβ1–40 aggregates (Ki 1.40 nM) [2]. This dual activity profile distinguishes it from thiazole acetamide analogs that exhibit weaker AChE inhibition (e.g., analog 6d, IC50 3.14 μM) and lack reported Tau-binding data [3], offering a more efficient entry point for SAR optimization toward clinical candidates.

Fragment-Based Drug Discovery (FBDD): Validated Fragment Library Procurement

FBDD screening groups should prioritize this compound over uncharacterized brominated thiazole fragments when assembling focused libraries for CNS or oncology targets. Comprehensive fragment library profiling studies indicate that brominated thiazoles require careful validation to exclude nonspecific inhibition and promiscuous redox activity [4]. This compound provides the advantage of pre-existing validation data for two mechanistically distinct targets—AChE enzymatic activity and Tau aggregate binding—reducing the risk of investing resources in false-positive fragment hits [1][2].

Medicinal Chemistry Building Block: Suzuki Coupling Substrate for Thiazole-Acetamide SAR Expansion

Synthetic chemistry laboratories focused on generating diverse thiazole-acetamide libraries can procure this compound as a key bromothiophene-containing intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) . The 5-bromothiophene substituent provides a regiochemically distinct reactive handle compared to thiazole-brominated regioisomers such as N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide , enabling systematic exploration of aryl substitution effects on the tubulin polymerization inhibitory activity and antiproliferative efficacy reported for this scaffold class [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.